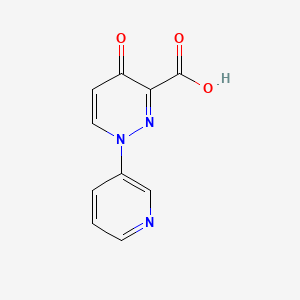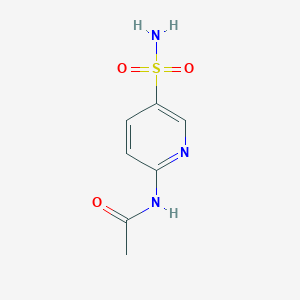
(3-Cyclopropylquinolin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropylquinolin-4-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline ring system with a cyclopropyl group and a methanol moiety, making it a unique structure with potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylquinolin-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: (3-Cyclopropylquinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halogens
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
(3-Cyclopropylquinolin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating infectious diseases, cancer, and neurological disorders.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties .
作用机制
The mechanism of action of (3-Cyclopropylquinolin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and cell death. Additionally, the compound may interact with other cellular pathways, such as those involved in oxidative stress and apoptosis .
相似化合物的比较
Quinoline: A parent compound with a similar structure but without the cyclopropyl and methanol groups.
Quinolone: A derivative with a carbonyl group at the 4-position, commonly used as an antibacterial agent.
Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring systems.
Uniqueness: (3-Cyclopropylquinolin-4-yl)methanol is unique due to the presence of the cyclopropyl group and methanol moiety, which can influence its chemical reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to biological targets, while the methanol moiety can participate in hydrogen bonding and other interactions .
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
(3-cyclopropylquinolin-4-yl)methanol |
InChI |
InChI=1S/C13H13NO/c15-8-12-10-3-1-2-4-13(10)14-7-11(12)9-5-6-9/h1-4,7,9,15H,5-6,8H2 |
InChI 键 |
VTAFMAYLCFIGIN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C3=CC=CC=C3N=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B13867205.png)
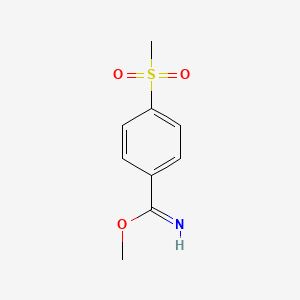

![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B13867216.png)
![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)
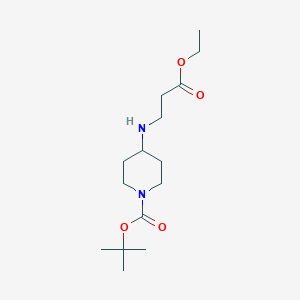
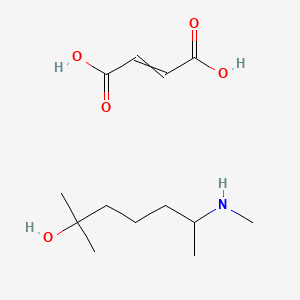

![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)
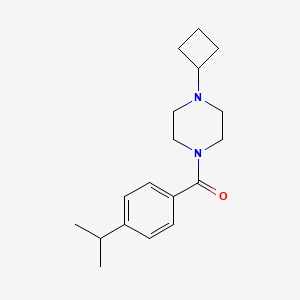
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)
